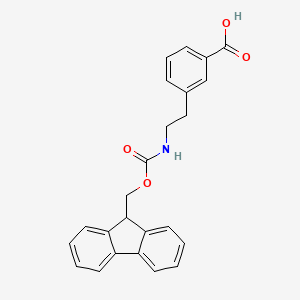

3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid

Description

3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid is a benzoic acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine linked via an ethyl group to the benzene ring at the 3-position. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The benzoic acid moiety provides a carboxylic acid handle for conjugation or further functionalization.

Properties

IUPAC Name |

3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)17-7-5-6-16(14-17)12-13-25-24(28)29-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,14,22H,12-13,15H2,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTVECXGDDJJFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC(=CC=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339169-33-3 | |

| Record name | 3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

The primary targets of the compound “3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]benzoic acid” are currently unknown. The compound is a derivative of alanine, an amino acid involved in protein synthesis, suggesting potential interactions with proteins or enzymes in the body.

Mode of Action

The exact mode of action of this compound is not well-documented in the available literature. Given its structure, it may interact with its targets through covalent bonding, hydrogen bonding, or other types of molecular interactions. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests it may be used in peptide synthesis, where it serves as a protective group for the amino group. The exact changes resulting from these interactions would depend on the specific targets involved.

Biochemical Pathways

Without specific target information, it’s challenging to summarize the affected biochemical pathways. As an alanine derivative, this compound could potentially influence pathways involving protein synthesis or metabolism. The downstream effects would depend on the specific targets and pathways involved.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Given its potential role in peptide synthesis, it may influence protein structure and function, which could have various downstream effects on cellular processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound is stable at room temperature, suggesting it may be sensitive to high temperatures. Additionally, its interaction with targets could be influenced by the pH of the environment, as pH can affect the ionization state of the compound and its targets.

Biological Activity

3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)benzoic acid, commonly referred to as Fmoc-AEEB, is a complex organic compound notable for its role in peptide synthesis and potential therapeutic applications. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the selective protection of amino groups during the synthesis of peptides. This article explores the biological activity of Fmoc-AEEB, including its synthesis, applications, and interaction with biological systems.

- Molecular Formula : C24H21NO4

- Molecular Weight : Approximately 387.4 g/mol

- CAS Number : 1043043-79-3

Synthesis

The synthesis of Fmoc-AEEB typically involves several steps:

- Formation of the Fmoc Group : The initial step involves the reaction of the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate linkage.

- Coupling Reaction : The protected amino acid is then coupled with an ethylamine derivative to yield the final product.

- Purification : The compound is purified through techniques such as chromatography to ensure high yield and purity.

Biological Activity

Fmoc-AEEB's biological activity is primarily linked to its application in peptide synthesis and its potential role in modulating protein interactions.

1. Role in Peptide Synthesis

Fmoc-AEEB serves as a protecting group in solid-phase peptide synthesis (SPPS). Its protective capabilities allow for:

- Improved yield and purity of synthesized peptides.

- Selective removal of the Fmoc group under mild basic conditions, facilitating further reactions without damaging the peptide backbone.

2. Potential Therapeutic Applications

Research has indicated that compounds similar to Fmoc-AEEB can influence protein-protein interactions, which may have implications in:

- Cancer therapy: By targeting pathways involved in tumor metastasis and angiogenesis.

- Drug delivery systems: Enhancing the stability and solubility of therapeutic agents .

Interaction Studies

Studies involving Fmoc-AEEB focus on its binding affinities with various biological targets. For instance:

- Protein Binding : Research shows that similar compounds can affect binding affinities to receptors involved in critical biological processes, such as signal transduction and cellular communication.

Case Studies

- Peptide Synthesis Efficiency : A study demonstrated that using Fmoc-AEEB significantly improved the efficiency of synthesizing peptides with complex structures, yielding higher purity compared to traditional methods.

- Therapeutic Potential : In vitro studies have shown that derivatives of Fmoc-AEEB can inhibit specific protein interactions associated with cancer cell proliferation, suggesting a pathway for developing new anticancer drugs.

Comparative Analysis

The following table summarizes compounds structurally related to Fmoc-AEEB and their similarity indices:

| Compound Name | Similarity Index |

|---|---|

| 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid | 0.97 |

| (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid | 0.94 |

| (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid | 0.92 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Group Modifications

The following table summarizes key structural analogs and their differentiating features:

Key Observations:

- Substituent Position: 4-substituted analogs (e.g., ) exhibit distinct electronic and steric profiles compared to the 3-substituted target. For example, 4-((Fmoc)amino)-3-methylbenzoic acid shows higher lipophilicity (C logP ~4.2) due to the methyl group, enhancing membrane permeability .

- Functional Groups: The disulfide-containing analog () introduces redox-sensitive cleavage, enabling triggered release in drug delivery systems .

- Backbone Modifications : Phenylacetic acid derivatives (e.g., ) shorten the distance between the aromatic ring and carboxylic acid, altering binding kinetics in enzyme inhibition assays.

Q & A

Q. What is the role of the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group in peptide synthesis using this compound?

The Fmoc group acts as a temporary protecting group for amines during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) while leaving other functional groups intact. This compound’s benzoic acid moiety facilitates covalent attachment to resin beads, making it a versatile linker for automated peptide synthesis .

Q. What coupling reagents are typically used with this compound during amide bond formation?

Common coupling reagents include:

- HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) : Enhances reaction efficiency in polar solvents like DMF or DCM.

- DIC (Diisopropylcarbodiimide) : Often paired with HOAt or OxymaPure to suppress racemization. These reagents activate the carboxylic acid group for nucleophilic attack by amines, critical for stepwise peptide elongation .

Q. How is the compound characterized for purity and structural integrity?

Analytical methods include:

- HPLC : To assess purity using reverse-phase columns (C18) with UV detection.

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the Fmoc group (δ ~7.3–7.8 ppm for aromatic protons) and the ethyl-benzoic acid backbone.

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+Na]⁺ peaks) .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this compound in automated synthesizers?

- Solvent Selection : Use anhydrous DCM/DMF mixtures to enhance solubility and reduce steric hindrance.

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 10–15 minutes at 50°C) while maintaining >95% coupling efficiency .

- Double Coupling Protocols : Repeat coupling steps for sterically hindered residues to prevent truncation .

Q. What strategies mitigate side reactions during Fmoc deprotection?

- Piperidine Concentration : Optimize deprotection time (2–20 minutes) to minimize acid-sensitive group cleavage (e.g., tert-butyl esters).

- Additives : Use 0.1 M HOBt in deprotection solutions to scavenge reactive intermediates and prevent aspartimide formation .

Q. How does the compound’s stability vary under acidic vs. basic conditions?

- Acidic Conditions (TFA) : The Fmoc group is stable, but prolonged exposure may hydrolyze the ethyl-benzoic acid linker.

- Basic Conditions (Piperidine) : Rapid Fmoc cleavage occurs (t₁/₂ < 5 minutes), but the benzoic acid backbone remains intact. Stability studies should monitor by HPLC for degradation products .

Q. What methods ensure stereochemical integrity during synthesis?

- Chiral HPLC : Resolve enantiomers using cellulose-based columns.

- Circular Dichroism (CD) : Monitor conformational changes in peptide intermediates.

- Low-Temperature Coupling : Reduces racemization risk for sensitive residues (e.g., cysteine) .

Q. How can low yields from crude intermediates be addressed?

- Solid-Phase Extraction (SPE) : Pre-purify intermediates using C18 cartridges before resin loading.

- In-Situ Activation : Use pre-activated esters (e.g., pentafluorophenyl esters) to bypass solubility issues .

Methodological Considerations

Q. What precautions are required for handling this compound in aqueous environments?

- Moisture Control : Use anhydrous solvents and inert atmospheres (N₂/Ar) to prevent hydrolysis of the Fmoc group.

- pH Monitoring : Maintain reaction pH >8 during deprotection to avoid premature cleavage .

Q. How can green chemistry principles be applied to its synthesis?

- Solvent Recycling : Recover DMF via distillation.

- Microwave/Sonochemistry : Reduce energy consumption and reaction time by 50–70% compared to conventional methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.